molecular formula C14H17ClN2O3 B7542024 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid

Cat. No. B7542024
M. Wt: 296.75 g/mol
InChI Key: HUPFXZBRXPVYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a derivative of piperazine and is commonly referred to as CBPP. It has been found to exhibit a range of biochemical and physiological effects and has been studied extensively in the laboratory setting.

Mechanism of Action

CBPP has been found to act as a modulator of neurotransmitter release and receptor activity. It has been shown to bind to the serotonin receptor 5-HT1A and the dopamine receptor D2, among others. CBPP has also been found to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
CBPP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased mood and decreased anxiety. CBPP has also been found to inhibit the growth of cancer cells and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

CBPP has several advantages for use in laboratory experiments. It is readily available in large quantities and has a well-established synthesis method. CBPP has also been found to have a range of applications in scientific research, making it a versatile tool for researchers. However, CBPP also has some limitations. It has been found to have low solubility in water, which can make it difficult to work with in some experiments. Additionally, CBPP has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for research involving CBPP. One potential area of study is the use of CBPP as a tool for studying the role of neurotransmitters in the brain. CBPP has been found to modulate neurotransmitter release and receptor activity, making it a potentially valuable tool for studying the effects of neurotransmitters on behavior and cognition. Another area of study is the potential use of CBPP as a drug target for the treatment of cancer and other diseases. CBPP has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties, making it a promising candidate for further research in this area. Overall, CBPP has significant potential for use in scientific research, and further studies in this area are warranted.

Synthesis Methods

The synthesis of CBPP involves the reaction of 4-chlorobenzoyl chloride with piperazine in the presence of a base. The resulting product is then reacted with 3-chloropropanoic acid to yield CBPP. This method has been well established in the literature and has been used to produce CBPP in large quantities for research purposes.

Scientific Research Applications

CBPP has been found to have a range of applications in scientific research. It has been studied for its potential use as a drug target in the treatment of various diseases, including cancer, schizophrenia, and anxiety disorders. CBPP has also been studied for its potential use as a tool in neuroscience research, as it has been found to modulate neurotransmitter release and receptor activity.

properties

IUPAC Name

3-[4-(4-chlorobenzoyl)piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-12-3-1-11(2-4-12)14(20)17-9-7-16(8-10-17)6-5-13(18)19/h1-4H,5-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPFXZBRXPVYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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